D4-abiraterone

Vue d'ensemble

Description

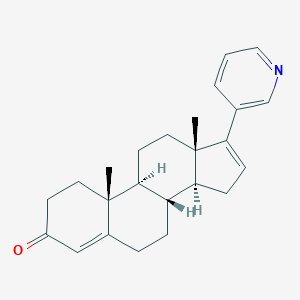

D4-Abiraterone (D4A) is an active metabolite of abiraterone, a steroidal inhibitor of CYP17A1 used in treating castration-resistant prostate cancer (CRPC). Abiraterone acetate (AA), the prodrug of abiraterone, undergoes deacetylation in vivo to form abiraterone, which is subsequently metabolized by 3β-hydroxysteroid dehydrogenase (3βHSD) isoforms (particularly 3βHSD1 and HSD3B2) into D4A . This conversion enhances the compound’s therapeutic profile, as D4A exhibits broader enzymatic inhibition and direct androgen receptor (AR) antagonism compared to its parent compound .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: CB-7627 est synthétisé à partir de l'abiratérone par l'action de l'enzyme 3β-hydroxystéroïde déshydrogénase/Δ5-4 isomérase (3β-HSD) . La réaction implique la conversion de l'abiratérone en CB-7627 dans des conditions enzymatiques spécifiques .

Méthodes de production industrielle: La production industrielle de CB-7627 implique la synthèse à grande échelle de l'acétate d'abiratérone, suivie de sa conversion enzymatique en CB-7627. Ce processus exige un contrôle strict des conditions de réaction pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions: CB-7627 subit plusieurs types de réactions chimiques, notamment :

Oxydation: CB-7627 peut être oxydé pour former divers métabolites.

Réduction: Le composé peut être réduit pour former la 3-céto-5α-abiratérone, un agoniste du récepteur des androgènes.

Substitution: CB-7627 peut subir des réactions de substitution, en particulier en présence de réactifs spécifiques.

Réactifs et conditions courants:

Oxydation: Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Divers nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés:

Oxydation: Formation de métabolites oxydés.

Réduction: Formation de 3-céto-5α-abiratérone.

Substitution: Formation de dérivés substitués de CB-7627.

Applications de la recherche scientifique

CB-7627 a plusieurs applications dans la recherche scientifique, notamment :

Chimie: Utilisé comme composé modèle pour étudier l'inhibition de la stéroïdogenèse.

Biologie: Étudié pour ses effets sur les voies de signalisation du récepteur des androgènes.

Industrie: Employé dans le développement de nouveaux agents thérapeutiques ciblant les voies de la stéroïdogenèse.

Mécanisme d'action

CB-7627 exerce ses effets en inhibant les enzymes clés impliquées dans la stéroïdogenèse, notamment CYP17A1 (17α-hydroxylase/17,20-lyase), 3β-hydroxystéroïde déshydrogénase et 5α-réductase . Il agit également comme un antagoniste compétitif du récepteur des androgènes, avec une puissance comparable à celle de l'enzalutamide . L'inhibition de ces enzymes et récepteurs perturbe la production d'androgènes, réduisant ainsi la croissance et la prolifération des cellules cancéreuses de la prostate .

Applications De Recherche Scientifique

Clinical Trials

Numerous studies have documented the efficacy of D4-abiraterone in clinical settings:

- Phase III Trials : A pivotal trial demonstrated that abiraterone acetate (the prodrug form) significantly prolonged overall survival in mCRPC patients compared to placebo, with a median survival increase from 10.9 months to 14.8 months when combined with prednisone .

- Dose Escalation Studies : Research indicated that increasing doses of abiraterone led to a corresponding rise in this compound levels, suggesting a potential dose-dependent efficacy relationship . For instance, escalating doses from 1,000 mg to 2,000 mg resulted in this compound levels increasing from 1.48 ng/mL to 4.0 ng/mL .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound maintains therapeutic levels despite lower systemic exposure to its parent compound, abiraterone. This phenomenon underscores the importance of understanding the drug's metabolism and its active metabolites in optimizing treatment regimens .

Case Study 1: Long-Term Response

A patient diagnosed with advanced prostate cancer experienced a significant reduction in PSA levels from 47 ng/mL at diagnosis to less than 0.1 ng/mL after three months on abiraterone therapy. This case exemplifies the long-term benefits of this compound in controlling disease progression and improving quality of life .

Case Study 2: Treatment Resistance

In another instance involving a cohort of patients with mCRPC who had previously undergone chemotherapy, this compound was associated with notable PSA declines (>50%) in over half of the participants. This highlights its potential effectiveness even in cases where traditional therapies had failed .

Comparative Data Table

| Study/Trial Name | Patient Population | Treatment Regimen | Median Overall Survival | Notable Findings |

|---|---|---|---|---|

| COU-AA-301 | mCRPC post-docetaxel | Abiraterone + Prednisone vs Placebo | 14.8 months vs 10.9 months | Significant PSA reduction |

| LATITUDE Trial | Newly diagnosed mHSPC | Abiraterone + ADT | Improved survival rates | Enhanced radiographic progression-free survival |

| STAMPEDE Trial | High-risk localized prostate cancer | Abiraterone + ADT | Increased survival | Established role in early intervention |

Mécanisme D'action

CB-7627 exerts its effects by inhibiting key enzymes involved in steroidogenesis, including CYP17A1 (17α-hydroxylase/17,20-lyase), 3β-hydroxysteroid dehydrogenase, and 5α-reductase . It also acts as a competitive antagonist of the androgen receptor, with potency comparable to that of enzalutamide . The inhibition of these enzymes and receptors disrupts the production of androgens, thereby reducing the growth and proliferation of prostate cancer cells .

Comparaison Avec Des Composés Similaires

Key Characteristics of D4-Abiraterone:

- Chemical Structure : (3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .

- Mechanism of Action :

- Pharmacokinetics : Serum levels of D4A remain stable even during disease progression, suggesting resistance mechanisms are unrelated to metabolite clearance .

D4A is compared below with abiraterone, its metabolite 3-keto-5α-abiraterone, and other androgen pathway inhibitors.

This compound vs. Abiraterone

Key Findings :

- D4A’s broader enzyme inhibition (CYP17A1, 3βHSD, SRD5A) enhances suppression of intratumoral androgen synthesis compared to abiraterone .

- D4A’s AR antagonism is 80-fold more potent than abiraterone in LNCaP cells (IC50 = 5.3 nM vs. 418 nM) .

This compound vs. 3-Keto-5α-Abiraterone

3-Keto-5α-abiraterone, another abiraterone metabolite generated via SRD5A, exhibits contrasting effects:

Implications : The dual role of abiraterone metabolites (D4A as antagonist vs. 3-keto-5α-abiraterone as agonist) underscores the need for combination therapies targeting SRD5A (e.g., dutasteride) to block adverse metabolite formation .

This compound vs. Enzalutamide

While enzalutamide is a non-steroidal AR antagonist, D4A offers unique advantages:

Research Findings and Clinical Implications

- Preclinical Studies: D4A reduced PSA expression by >90% in LNCaP cells at 10 µM, outperforming abiraterone . In murine xenografts, D4A delayed tumor progression by 40% compared to abiraterone acetate .

- Clinical Strategies :

Activité Biologique

D4-abiraterone (D4A) is a metabolite of abiraterone acetate, a well-established treatment for metastatic castration-resistant prostate cancer (mCRPC). This article delves into the biological activity of D4A, highlighting its mechanisms of action, comparative efficacy with abiraterone, and clinical implications based on recent research findings.

D4A exhibits a multifaceted mechanism of action that enhances its therapeutic potential against prostate cancer:

- Inhibition of Steroidogenic Enzymes : D4A inhibits key enzymes involved in androgen synthesis, including:

- Androgen Receptor Antagonism : D4A acts as a competitive antagonist of the androgen receptor (AR), similar to enzalutamide, which is significant given the role of AR signaling in prostate cancer progression .

- Enhanced Potency : Research indicates that D4A is approximately ten times more potent than abiraterone in inhibiting 3βHSD activity, suggesting that D4A may provide superior antitumor effects .

Comparative Efficacy

Recent studies have demonstrated that D4A not only surpasses abiraterone in potency but also shows improved efficacy in preclinical models:

- Xenograft Studies : In xenograft models, D4A exhibited more potent antitumor activity compared to abiraterone, indicating its potential as a more effective therapeutic agent .

- Clinical Observations : D4A has been detected in the serum of patients undergoing treatment with abiraterone acetate, reinforcing the hypothesis that conversion to D4A contributes to the clinical efficacy observed with abiraterone therapy .

Case Studies and Clinical Trials

Several clinical trials and studies have evaluated the impact of D4A on patient outcomes:

- Phase II Trials : In trials involving patients with mCRPC, those treated with abiraterone showed significant declines in prostate-specific antigen (PSA) levels. The conversion to D4A may enhance this effect, leading to improved progression-free survival rates .

- Adverse Events : Comparative studies have also noted that while both abiraterone and enzalutamide are associated with adverse events leading to treatment discontinuation, the rates are relatively comparable, suggesting that both agents are tolerable but may differ in their side effect profiles depending on individual patient responses .

Summary of Research Findings

The following table summarizes key findings from recent studies regarding the biological activity and clinical implications of this compound:

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the formation of D4-abiraterone, and how can researchers validate its metabolic conversion in vitro?

this compound (D4A) is a secondary metabolite of abiraterone, generated via 3β-hydroxysteroid dehydrogenase (HSD3B)-mediated conversion. To validate this pathway, researchers should:

- Use HSD3B isoform-overexpressing cell lines (e.g., LNCaP or VCaP) and quantify D4A levels via liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) .

- Monitor enzyme kinetics using substrate depletion assays with abiraterone as the precursor .

Q. What methodological approaches are recommended for detecting this compound and its metabolites in biological samples?

LC-MS/MS is the gold standard due to its sensitivity and specificity. Key steps include:

- Serum/tissue extraction with methyl tert-butyl ether, followed by reconstitution in methanol:water (50:50) .

- Use of stable isotope-labeled internal standards (e.g., this compound) to correct for matrix effects .

- Validation against calibration curves spiked into human serum to ensure quantitation limits of ≤1 nM .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Impervious gloves, safety goggles, and respirators (NIOSH-approved for particulates) to avoid respiratory irritation (H335 hazard) .

- Storage : Stable at room temperature in inert atmospheres; incompatible with strong acids/oxidizers .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent drainage contamination .

Advanced Research Questions

Q. How do contradictory findings about this compound’s role in androgen receptor (AR) signaling impact experimental design?

D4A exhibits AR antagonist activity, but its metabolite 3-keto-5α-abiraterone acts as an AR agonist. To address this:

- Perform dual-luciferase reporter assays in AR-positive cell lines (e.g., 22Rv1) to quantify transcriptional activity under varying D4A concentrations .

- Co-administer 5α-reductase inhibitors (e.g., dutasteride) to block metabolite conversion and isolate D4A-specific effects .

Q. What mechanisms underlie resistance to this compound in castration-resistant prostate cancer (CRPC), and how can they be modeled experimentally?

Key resistance drivers include:

- CYP17A1 upregulation : Quantify mRNA/protein levels in xenograft models post-treatment using qPCR and immunohistochemistry .

- AR splice variants (AR-V7) : Employ RNA-seq or droplet digital PCR to detect splice variants in circulating tumor cells .

- AKR1C3 activation : Overexpress AKR1C3 in CRPC cell lines (e.g., C4-2B) to study intracrine androgen synthesis via LC-MS/MS .

Q. How can researchers overcome AKR1C3-mediated resistance to this compound?

- Pharmacological inhibition : Co-treat with indomethacin (10 µM) to block AKR1C3, reducing tissue androgens (testosterone, DHT) by >50% in xenografts .

- Combination therapy : Pair abiraterone with MDV3100 (enzalutamide) to concurrently inhibit AR signaling and steroidogenesis .

Q. What experimental designs are optimal for studying this compound’s stability under varying physiological conditions?

- Thermal stability : Incubate D4A at 37°C in PBS (pH 7.4) for 24–72 hours, followed by LC-MS/MS to assess degradation products .

- Oxidative stress : Expose to H2O2 (1–10 mM) and monitor decomposition via high-resolution mass spectrometry .

Q. How can contradictions in toxicological data (e.g., incomplete carcinogenicity profiles) be addressed in preclinical studies?

- Conduct Ames tests (OECD 471) with TA98 and TA100 strains to assess mutagenicity .

- Use 2-year rodent carcinogenicity studies under ICH S1B guidelines, focusing on adrenal and hepatic tissues due to steroidogenic enzyme inhibition .

Q. What synergistic strategies enhance this compound efficacy in metastatic CRPC?

- Radiotherapy combination : Administer 8 Gy × 1 fraction to oligoprogressive lesions, extending abiraterone progression-free survival by ~7 months .

- Glucocorticoid modulation : Replace prednisone with dexamethasone (0.5 mg/day) to mitigate mineralocorticoid excess without activating mutant AR .

Q. How should researchers resolve discrepancies in this compound’s ecological impact data?

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJZZAJJENTSTP-NHFPKVKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934961 | |

| Record name | delta4-Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154229-21-7 | |

| Record name | 17-(3-Pyridinyl)androsta-4,16-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-(3-Pyridyl)androsta-5,16-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta4-Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.4-ABIRATERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L6XS2R7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.